REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6].[OH-].[K+].[I-].[K+].[CH:16]1(Br)[CH2:20][CH2:19][CH2:18][CH2:17]1>C(O)C>[CH:16]1([O:1][C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=2[O:10][CH3:11])[CH:5]=[O:6])[CH2:20][CH2:19][CH2:18][CH2:17]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
54.9 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
40.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
77 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)Br
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 48 hours at the end of which time
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
the completed reaction
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a syrup
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in 500 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with one, 100-mL portion of water, with one, 50-mL portion of dilute hydrochloric acid, with one, 100-mL portion of saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic fraction was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
chromatographed over 500 g of silica gel using 20% ethyl ether in hexane as an eluent
|
Type
|
CUSTOM
|
Details
|
to provide the analytically pure oil
|
Type
|
CUSTOM
|
Details
|
upon drying in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)OC=1C=C(C=O)C=CC1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |